N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide
Overview
Description
N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide is a chemical compound with a molecular formula of C20H17BrN2O2. This compound is known for its unique structure, which includes a benzyl group, a bromophenoxy group, and a pyridinylacetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide typically involves the reaction of 4-bromophenol with benzyl bromide to form 4-bromophenyl benzyl ether. This intermediate is then reacted with 2-pyridinecarboxylic acid to form the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide can be compared with other similar compounds, such as:
N-benzyl-2-(4-bromophenoxy)-N-isopropylacetamide: Similar structure but with an isopropyl group instead of a pyridinyl group.
N-benzyl-2-(4-bromophenoxy)-N-tert-butylpropanamide: Contains a tert-butyl group instead of a pyridinyl group.
N-benzyl-2-(4-bromophenoxy)propanamide: Lacks the pyridinyl group, making it less complex.
The uniqueness of this compound lies in its pyridinylacetamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activities, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.
The compound exhibits a multifaceted mechanism of action, primarily through its interactions with various enzymes and receptors involved in neurodegenerative diseases and cancer.
- Cholinesterase Inhibition : this compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of acetylcholine. This inhibition is significant for Alzheimer's disease treatment, as it may enhance cholinergic neurotransmission .
- Antioxidant Activity : The compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in neurodegenerative conditions. It has been reported to scavenge free radicals effectively, thereby protecting neuronal cells from damage .
2.1 In Vitro Studies
In vitro studies have assessed the biological activity of this compound against several targets:
Biological Activity | IC50 (μM) | Reference |
---|---|---|
AChE Inhibition | 0.08 | |
BuChE Inhibition | 0.14 | |
Radical Scavenging (DPPH) | 64.5% at 20 min | |
Lipid Peroxidation Inhibition | 10 μM |
These results indicate that the compound is a potent inhibitor of cholinesterases, which could lead to improved cognitive function in Alzheimer's patients.
2.2 Neurotoxicity and Safety Profile
Research indicates that this compound exhibits acceptable safety profiles in normal human cell lines (SH-SY5Y and HepG2). The cytotoxicity levels were measured with IC50 values indicating minimal toxicity at therapeutic concentrations .
3. Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Alzheimer's Disease : A study demonstrated that this compound significantly reduced amyloid beta (Aβ) aggregation, a hallmark of Alzheimer's pathology. It inhibited Aβ aggregation with an IC50 value of 0.74 μM, outperforming traditional agents like curcumin .
- Cancer Research : The compound's ability to induce apoptosis in cancer cell lines has been documented, showing promise as an anticancer agent through pathways involving oxidative stress reduction and enzyme inhibition .
4. Conclusion
This compound exhibits significant biological activity through multiple mechanisms, including cholinesterase inhibition and antioxidant effects. Its efficacy in reducing Aβ aggregation and inducing apoptosis in cancer cells positions it as a potential candidate for further development in treating neurodegenerative diseases and cancer.
Properties
IUPAC Name |
N-benzyl-2-(4-bromophenoxy)-N-pyridin-2-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O2/c21-17-9-11-18(12-10-17)25-15-20(24)23(19-8-4-5-13-22-19)14-16-6-2-1-3-7-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCZEGYLXFAWLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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